molecular formula C24H22N4O2 B2548894 N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide CAS No. 1226436-38-9

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide

Cat. No.: B2548894
CAS No.: 1226436-38-9
M. Wt: 398.466
InChI Key: DGTAGKSFCREKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Inhibition of IGF-IR and Potential Cancer Therapies

One significant application of quinolinyl-derived compounds, closely related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, is in the inhibition of the insulin-like growth factor-I receptor (IGF-IR). This has implications in cancer therapy. A study highlighted the synthesis of such compounds, emphasizing their potential in inhibiting proliferation and inducing DNA fragmentation in human tumor cell lines, with a pharmacokinetic profile suitable for oral dosing. This research indicates promising antitumor activity in specific models, suggesting a potential role in cancer treatment (Mulvihill et al., 2008).

Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors

Another application is in the development of transforming growth factor-beta type 1 receptor kinase inhibitors. Compounds structurally related to the chemical have been synthesized and evaluated for their ALK5 inhibitory activity in cell-based luciferase reporter assays. This research points towards potential uses in medical applications, especially targeting specific cellular pathways involved in various diseases (Dewang & Kim, 2010).

Antioxidant Agents and Alzheimer’s Disease Therapy

In the context of Alzheimer's disease therapy, certain imidazo pyranotacrines, closely related to the compound , have been studied. These compounds exhibit properties such as non-hepatotoxicity, selective inhibition of acetylcholinesterase, and strong antioxidant capabilities. This suggests their potential use in the treatment of Alzheimer’s disease, addressing aspects like oxidative stress and enzyme inhibition relevant to the disease's pathology (Boulebd et al., 2016).

Corrosion Inhibition in Metals

These compounds also find applications in material science, specifically in the protection of metals against corrosion. Research has shown that carboxamide ligands derived from quinoline exhibit inhibitive performance in acidic solutions for mild steel. This suggests their potential use as corrosion inhibitors in industrial applications, benefiting sectors where metal preservation is crucial (Erami et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

Further extending its application in cancer research, certain novel amide derivatives of pyrazole-3-carboxylic acid, structurally related to the compound , have shown promising antiproliferative activities against various human cancer cell lines. This indicates their potential in the development of new therapies targeting cancer cell proliferation and inducing apoptotic cell death (Pirol et al., 2014).

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAGKSFCREKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.